4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a chloro group at position 4 and a trimethylsilyl-ethynyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the coupling of a thieno[2,3-d]pyrimidine derivative with a trimethylsilyl-ethynyl reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Coupling Reactions: The trimethylsilyl-ethynyl group can engage in further coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The presence of the thieno[2,3-d]pyrimidine core suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.
4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.
Uniqueness
4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is unique due to the presence of both a chloro and a trimethylsilyl-ethynyl group, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and beyond.
Properties
CAS No. |
2408963-28-8 |
---|---|
Molecular Formula |
C11H11ClN2SSi |
Molecular Weight |
266.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.